octahydro-3aH-isoindole-3a-carbonitrile

Medicinal Chemistry Chemical Biology MCH1R Antagonists

Octahydro-3aH-isoindole-3a-carbonitrile (CAS 1443148-04-6) is a saturated bicyclic heterocyclic building block comprising a fully hydrogenated isoindole core with a nitrile group installed at the 3a-bridgehead position. This structural motif places the polar nitrile directly on the ring junction, conferring distinct steric and electronic characteristics compared to 1- or 2-substituted octahydroisoindole analogs.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 1443148-04-6
Cat. No. B1478238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-3aH-isoindole-3a-carbonitrile
CAS1443148-04-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CCC2(CNCC2C1)C#N
InChIInChI=1S/C9H14N2/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-5,7H2
InChIKeyOYQGTNGDZMQNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-3aH-isoindole-3a-carbonitrile (CAS 1443148-04-6) – A 3a-Position Nitrile Isoindole Scaffold for Drug Discovery and Chemical Biology


Octahydro-3aH-isoindole-3a-carbonitrile (CAS 1443148-04-6) is a saturated bicyclic heterocyclic building block comprising a fully hydrogenated isoindole core with a nitrile group installed at the 3a-bridgehead position [1]. This structural motif places the polar nitrile directly on the ring junction, conferring distinct steric and electronic characteristics compared to 1- or 2-substituted octahydroisoindole analogs [1]. The compound is widely employed as a key intermediate in the preparation of substituted octahydroisoindoles that act as melanin‑concentrating hormone receptor 1 (MCH1R) antagonists, a class under investigation for obesity and metabolic disorders [2].

Why 1‑Substituted Octahydroisoindoles Cannot Substitute for the 3a‑Nitrile Scaffold in MCH1R‑Focused Research


Octahydroisoindole derivatives bearing a nitrile at the 1‑position (e.g., octahydro-1H-isoindole-1-carbonitrile, CAS 83507-81-7) share identical molecular formula (C₉H₁₄N₂) and molecular weight (150.22) with the 3a‑isomer, yet they present fundamentally different substitution patterns. In the 3a‑isomer, the nitrile is attached to a tertiary bridgehead carbon, locking it in a fixed orientation that influences the three‑dimensional presentation of pharmacophoric elements to biological targets such as MCH1R [1]. In contrast, the 1‑substituted isomer places the nitrile on a secondary carbon adjacent to the nitrogen, offering greater rotational freedom and a distinct vector for subsequent functionalization [2]. This positional difference directly impacts the geometry of the final substituted octahydroisoindoles claimed in MCH1R antagonist patents, making the 3a‑carbonitrile a non‑interchangeable synthetic precursor [3].

Quantitative Differentiation of Octahydro-3aH-isoindole-3a-carbonitrile: Positional Isomerism, Synthetic Utility, and Commercial Availability


Bridgehead Nitrile Orientation: A Vector-Differentiating Structural Feature vs. 1‑Substituted Analogs

The 3a‑position of octahydro-3aH-isoindole-3a-carbonitrile constitutes a tertiary bridgehead carbon, as evidenced by its SMILES string (N#CC12CCCCC1CNC2) and InChIKey (OYQGTNGDZMQNDU-UHFFFAOYSA‑N) [1]. In contrast, the 1‑position in octahydro‑1H‑isoindole‑1‑carbonitrile (CAS 83507‑81‑7) is a secondary carbon (SMILES: N#CC1NCC2CCCCC12) [2]. This topological distinction alters the spatial trajectory of the nitrile group, which is critical for fitting within the MCH1R binding pocket as described in lead optimization studies [3].

Medicinal Chemistry Chemical Biology MCH1R Antagonists

Pricing Comparison: 3a‑Nitrile Intermediate vs. 1‑Nitrile Analog

Vendor pricing data indicates that octahydro-3aH-isoindole-3a-carbonitrile is commercially available at approximately $680–$901 per gram (TRC: $680/1g; Life Chemicals: $901/1g) [1]. A global market report for the 1‑substituted isomer (CAS 83507‑81‑7) lists historical average pricing, with a dedicated market report priced at US$ 2,500, reflecting a more established commercial supply chain and potentially lower per‑gram costs [2].

Procurement Chemical Sourcing Medicinal Chemistry

Patent-Cited Role as a Critical Intermediate for MCH1R Antagonists

WO2006114402A1 and US20070149600A1 disclose substituted octahydroisoindoles as MCH1R antagonists for the treatment of obesity and metabolic disorders [1]. Octahydro-3aH-isoindole-3a-carbonitrile serves as a direct precursor to the claimed octahydroisoindole‑3a‑carbonitrile scaffold, which is then further elaborated at the 2‑position to generate active antagonists [2]. In contrast, the 1‑substituted isomer is not recited in these filings, underscoring the unique synthetic role of the 3a‑nitrile isomer.

Medicinal Chemistry Obesity Research MCH1R

Topological Polar Surface Area (TPSA) and XLogP3 Differences vs. Unsubstituted Octahydroisoindole

Computational property calculations show that octahydro-3aH-isoindole-3a-carbonitrile has a Topological Polar Surface Area (TPSA) of 35.8 Ų and an XLogP3 of 0.9 [1]. The unsubstituted octahydroisoindole (CAS 21850-12-4) lacks the nitrile group, resulting in a lower TPSA (∼12 Ų) and a higher XLogP (∼1.5), indicating reduced polarity and increased lipophilicity [2].

Drug Design ADME Prediction Physicochemical Profiling

Recommended Applications for Octahydro-3aH-isoindole-3a-carbonitrile Based on Validated Differentiation


Synthesis of MCH1R Antagonists for Obesity and Metabolic Disorder Research

Octahydro-3aH-isoindole-3a-carbonitrile is the preferred starting material for constructing the octahydroisoindole‑3a‑carbonitrile core required in the preparation of MCH1R antagonists (e.g., those described in WO2006114402A1). Its 3a‑nitrile bridgehead orientation is integral to the patented scaffold, and substitution with the 1‑isomer will not yield the claimed compounds [1].

Medicinal Chemistry Campaigns Requiring Polar, Low‑Lipophilicity Heterocyclic Cores

The compound's TPSA of 35.8 Ų and XLogP3 of 0.9 indicate moderate polarity and reduced lipophilicity compared to unsubstituted octahydroisoindole [2]. This property profile is advantageous for designing CNS‑penetrant MCH1R antagonists or other drug candidates where improved aqueous solubility is desired.

Chemical Biology Tool Compound Development

As a versatile heterocyclic building block, octahydro-3aH-isoindole-3a-carbonitrile can be further functionalized via the secondary amine or the nitrile group to generate probe molecules for studying MCH1R signaling or other biological targets [3].

Procurement for Specialized Medicinal Chemistry Programs

Given its higher price point ($680–$901/g) and specific patent‑cited application, the compound is best sourced for targeted, well‑defined research programs rather than large‑scale parallel synthesis [4].

Technical Documentation Hub

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